N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine
CAS No.: 634179-69-4
Cat. No.: VC17296867
Molecular Formula: C31H52N8O8
Molecular Weight: 664.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634179-69-4 |
|---|---|
| Molecular Formula | C31H52N8O8 |
| Molecular Weight | 664.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3S)-2-[[(2S)-2-(furan-2-carbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C31H52N8O8/c1-7-19(6)25(39-27(42)21(14-17(2)3)37-28(43)23-11-9-13-47-23)29(44)35-16-24(40)36-20(10-8-12-34-31(32)33)26(41)38-22(30(45)46)15-18(4)5/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H,35,44)(H,36,40)(H,37,43)(H,38,41)(H,39,42)(H,45,46)(H4,32,33,34)/t19-,20-,21-,22-,25-/m0/s1 |
| Standard InChI Key | PYWJXKSCIWGDPL-XHVFSLISSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
Introduction
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine is a complex peptide compound that integrates several amino acids, including leucine, isoleucine, glycine, and arginine, with a furan-based carbonyl group. This unique structure contributes to its potential biological activities and applications in various biochemical research fields. The molecular formula for this compound is C31H52N8O8, with a molar mass of approximately 664.79 g/mol.
Synthesis Methods
The synthesis of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence. Additionally, enzymatic synthesis methods can be employed, optimizing reaction conditions such as pH, temperature, and substrate concentrations to enhance yield and purity.
| Synthesis Method | Description |
|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on a solid support |
| Enzymatic Synthesis | Optimized conditions for yield and purity |
Biological Activities and Potential Applications
Studies suggest that N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine exhibits various biological activities, including potential anti-inflammatory and immunomodulatory effects. The presence of arginine may enhance nitric oxide production, which plays a crucial role in vascular function and immune response. The combination of amino acids could contribute to enhanced cellular signaling pathways that promote cell growth and repair.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Therapeutic interventions |
| Immunomodulatory | Immune system regulation |
| Nitric Oxide Production | Vascular health improvement |
Interaction Studies and Future Research Directions
Interaction studies involving this compound focus on its binding affinity with various receptors and enzymes. Preliminary studies may investigate its interaction with nitric oxide synthase due to the presence of arginine, which is a known substrate for this enzyme. Additionally, research may explore how this compound influences cellular pathways related to growth factors or cytokines.
| Interaction Target | Potential Impact |
|---|---|
| Nitric Oxide Synthase | Vascular function regulation |
| Growth Factors/Cytokines | Cellular signaling modulation |
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